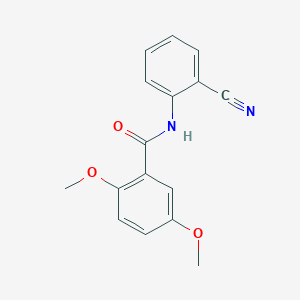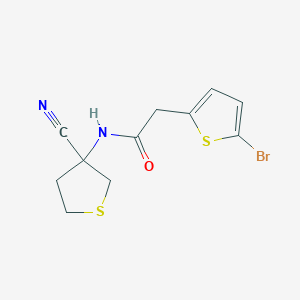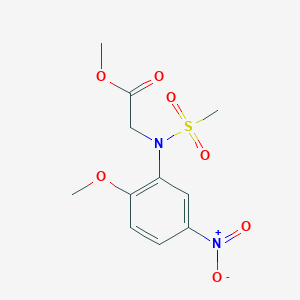
N-(2-cyanophenyl)-2,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2,5-dimethoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 2-cyanophenyl group and two methoxy groups at the 2 and 5 positions on the benzene ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2,5-dimethoxybenzamide typically involves the reaction of 2,5-dimethoxybenzoic acid with 2-cyanophenylamine. The process can be carried out under various conditions, but a common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an inert solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-cyanophenyl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LAH) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Applications De Recherche Scientifique
N-(2-cyanophenyl)-2,5-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)-2,5-dimethoxybenzamide largely depends on its interaction with molecular targets. In biological systems, it may act by binding to specific proteins or enzymes, thereby modulating their activity. The presence of the nitrile group allows for potential interactions with nucleophilic sites on proteins, while the methoxy groups can enhance membrane permeability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-cyanophenyl)-2,5-dimethoxybenzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The unique combination of the 2-cyanophenyl and 2,5-dimethoxybenzamide moieties in this compound imparts distinct chemical properties, such as enhanced reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-12-7-8-15(21-2)13(9-12)16(19)18-14-6-4-3-5-11(14)10-17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVYMOKEPVGATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2677952.png)

![2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol](/img/structure/B2677956.png)
![5-Chloro-4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}-2-(methylsulfanyl)pyrimidine](/img/structure/B2677957.png)
![1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea](/img/structure/B2677958.png)


![1-[5-(butoxymethyl)-1-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B2677963.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2677965.png)
![1-[(3-Chloropyrazin-2-yl)methyl]-3-[(2-hydroxy-1-methylcyclohexyl)methyl]urea](/img/structure/B2677968.png)

![N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2677970.png)


